molecular formula C19H24N2O3S B5055772 N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide

N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide

Katalognummer: B5055772
Molekulargewicht: 360.5 g/mol
InChI-Schlüssel: GLTCKDBYWLVENR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 belongs to the class of drugs called protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.

Wirkmechanismus

N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide works by inhibiting the activity of several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases are involved in various signaling pathways that are important for the growth and survival of cancer cells. By blocking the activity of these kinases, this compound can disrupt these signaling pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth and survival of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). This compound has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide is its specificity for BTK, ITK, and TEC kinase. This specificity allows for targeted inhibition of these kinases, which can minimize off-target effects and reduce toxicity. However, one limitation of this compound is its potential for drug resistance. Some cancer cells may develop resistance to this compound over time, which can limit its effectiveness as a cancer treatment.

Zukünftige Richtungen

There are several future directions for the development of N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide. One direction is the exploration of its potential for combination therapy with other cancer treatments, such as immunotherapy and targeted therapy. Another direction is the investigation of its potential for the treatment of other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, further studies are needed to better understand the mechanisms of drug resistance and to develop strategies to overcome it.
Conclusion
In summary, this compound is a small molecule inhibitor that has shown promise as a cancer treatment in preclinical studies. Its specificity for BTK, ITK, and TEC kinase allows for targeted inhibition of these kinases, which can minimize off-target effects and reduce toxicity. However, its potential for drug resistance may limit its effectiveness as a cancer treatment. Further studies are needed to better understand the mechanisms of drug resistance and to develop strategies to overcome it.

Synthesemethoden

The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide involves several steps, starting from the reaction of 2,4-dimethoxybenzaldehyde with thiophene-2-carboxylic acid. The resulting product is then reacted with 1-azepanamine to yield this compound. The overall yield of the synthesis process is around 25%, and the purity of the final product is typically greater than 95%.

Wissenschaftliche Forschungsanwendungen

N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, multiple myeloma, and solid tumors. In these studies, this compound has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. This compound has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-thiophen-2-ylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-23-14-9-10-15(17(13-14)24-2)20-19(22)21-11-5-3-4-7-16(21)18-8-6-12-25-18/h6,8-10,12-13,16H,3-5,7,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTCKDBYWLVENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCCCCC2C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.